1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide
Overview
Description
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a fluorinated indole moiety, which is known to enhance the biological activity and stability of the molecule.
Preparation Methods
The synthesis of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Coupling Reactions: The indole derivative is then coupled with a pyrrolidine-3-carboxamide moiety through amide bond formation.
Final Assembly:
Chemical Reactions Analysis
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The fluorine atom enhances the compound’s binding affinity and stability . The pyrrolidine and pyridine groups contribute to the overall pharmacokinetic properties, improving the compound’s bioavailability and metabolic stability .
Comparison with Similar Compounds
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide can be compared with other indole derivatives, such as:
1-(2-(5-hydroxy-1H-indol-3-yl)ethyl)-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide: This compound features a hydroxyl group instead of a fluorine atom, which may affect its biological activity and stability.
1-(2-(5-methoxy-1H-indol-3-yl)ethyl)-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide: The presence of a methoxy group can influence the compound’s pharmacokinetic properties and receptor binding affinity.
1-(2-(5-chloro-1H-indol-3-yl)ethyl)-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide: The chlorine atom may enhance the compound’s lipophilicity and membrane permeability.
Each of these similar compounds has unique properties that can be leveraged for specific applications, highlighting the versatility and potential of indole derivatives in scientific research and drug development.
Properties
IUPAC Name |
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2/c22-16-4-5-19-18(10-16)14(11-24-19)6-8-26-13-15(9-20(26)27)21(28)25-12-17-3-1-2-7-23-17/h1-5,7,10-11,15,24H,6,8-9,12-13H2,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQGAWOXDVQKDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CNC3=C2C=C(C=C3)F)C(=O)NCC4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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